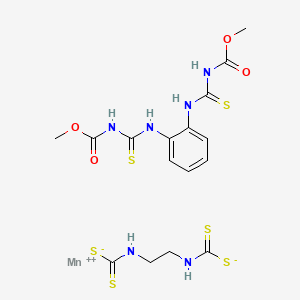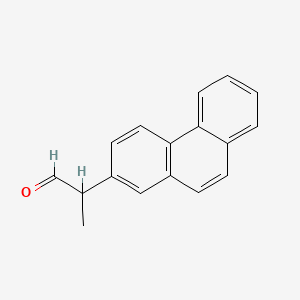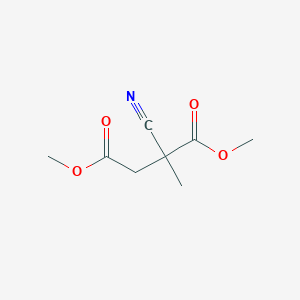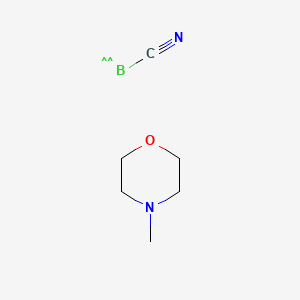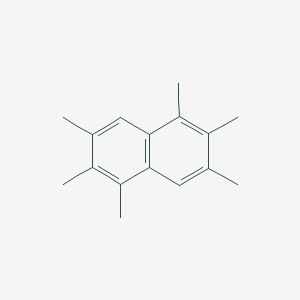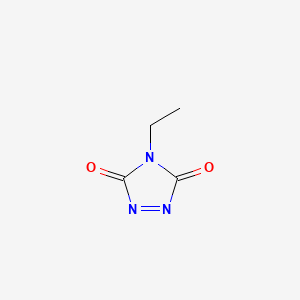![molecular formula C8H11NO3 B14655004 6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one CAS No. 49831-30-3](/img/structure/B14655004.png)
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one is a bicyclic compound that features a unique structural framework. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities .
Vorbereitungsmethoden
The synthesis of 6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on the ring-opening polymerization of bicyclic oxalactam, followed by subsequent functionalization steps .
Analyse Chemischer Reaktionen
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds, including potential therapeutics for neurological and psychiatric diseases . In medicine, it has been investigated for its potential use in the treatment of conditions such as Parkinson’s disease, depression, and schizophrenia . In industry, it is employed in the production of telechelic polyamides with amino groups, which have applications in the manufacture of high-performance materials .
Wirkmechanismus
The mechanism of action of 6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is important for its biological activity . It has been shown to interact with κ-opioid receptors, exhibiting agonist activity . Additionally, its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine suggests that it may exert its effects through similar pathways .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
49831-30-3 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
6-acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-7-4-2-3-6(12-7)8(9)11/h6-7H,2-4H2,1H3 |
InChI-Schlüssel |
LFISJNHRAXJZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2CCCC(C1=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
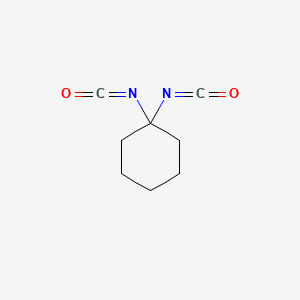
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)
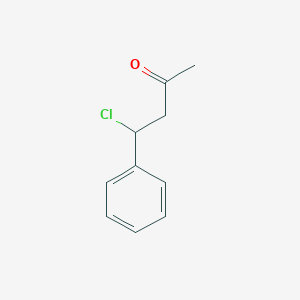
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
